4-{4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
Description
4-{4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a piperazine ring. The piperazine moiety is further functionalized with a 6-methylpyrazin-2-yl group, while position 2 of the pyrimidine is linked to a morpholine ring. This structure combines multiple nitrogen-containing heterocycles, which are often associated with diverse biological activities, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
4-[4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-14-12-18-13-16(20-14)23-6-4-22(5-7-23)15-2-3-19-17(21-15)24-8-10-25-11-9-24/h2-3,12-13H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTWLGPDOXNUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine ring: Starting from a suitable precursor such as 2-chloropyrimidine, the pyrimidine ring can be synthesized through nucleophilic substitution reactions.
Attachment of the piperazine ring: The piperazine ring is introduced via a nucleophilic substitution reaction with the pyrimidine ring.
Introduction of the 6-methylpyrazine group: This step involves the reaction of the piperazine derivative with 6-methylpyrazine, often under reflux conditions.
Formation of the morpholine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide or electrophilic substitution using bromine in chloroform.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrimidine vs. Thienopyrimidine Derivatives
Compounds from EP 2 402 347 A1 (Evidences 4–7, 9, 11) feature a thieno[3,2-d]pyrimidine core instead of pyrimidine. For example, 2-chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine ([0322]) shares the morpholine and piperazine substituents but replaces pyrimidine with a thienopyrimidine scaffold.
Pyrimidine vs. Pyrazolopyrimidine Derivatives
describes pyrazolo[3,4-d]pyrimidine derivatives, where a pyrazole ring is fused to pyrimidine. These compounds lack the morpholine and piperazine substituents but highlight the versatility of pyrimidine-based scaffolds in drug design. The fused pyrazole ring introduces additional hydrogen-bonding sites, which could enhance interactions with biological targets compared to the non-fused pyrimidine in the target compound .
Substituent Variations
Piperazine Functionalization
- MAO-A Inhibitors (): Compounds 2j and 2m feature a pyrimidin-2-yl-piperazine core with carbodithioate substituents. These derivatives exhibit selective MAO-A inhibition (IC50 = 23.10–24.14 µM), suggesting that the piperazine-pyrimidine motif is pharmacologically active. However, the target compound’s 6-methylpyrazine substituent may confer distinct electronic or steric effects compared to the nitro-phenyl or benzhydryl groups in 2j and 2m .
- Patent Compounds (Evidences 4–7, 9, 11): Piperazine substituents in these compounds include methanesulfonyl, methyl, and phenethyl groups. For example, 4-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine ([0450]) demonstrates the impact of sulfonyl groups on solubility and metabolic stability.
Morpholine vs. Other Heterocycles
While the target compound includes a morpholine ring, describes thiazolo[5,4-d]pyrimidines with piperidine or furan-2-yl substituents. Morpholine’s oxygen atom enhances water solubility, which could improve pharmacokinetic profiles compared to lipophilic piperidine or furan-containing analogs .
MAO-A Inhibition ()
The piperazine-pyrimidine derivatives 2j and 2m demonstrate that subtle substituent changes (e.g., nitro-phenyl vs. benzhydryl) modulate MAO-A selectivity. The target compound’s 6-methylpyrazine group, with its electron-deficient aromatic ring, may similarly influence enzyme interaction, though empirical data are needed .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 4-{4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a morpholine ring, a pyrimidine moiety, and a piperazine derivative, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. It has been observed to exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Modulation : Interaction with neurotransmitter receptors can influence neurological pathways, suggesting potential applications in treating psychiatric disorders.
Antimicrobial Activity
Research indicates that derivatives similar to this compound have shown significant antimicrobial properties. For instance, studies on related piperazine derivatives have demonstrated effectiveness against various fungal strains, including Candida albicans and Candida glabrata .
Study 1: Antifungal Activity
A study explored the antifungal activity of piperazine derivatives against Candida species. The results indicated that certain derivatives exhibited comparable efficacy to standard antifungal agents such as fluconazole. For example:
| Compound | Activity Against Candida albicans (µg/ml) | Activity Against Candida glabrata (µg/ml) |
|---|---|---|
| J2 | 76.71 | 37.48 |
| A4 | 34.85 | 34.85 |
This suggests that the target compound may possess similar properties .
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of compounds with similar structures. The findings revealed that these compounds could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .
In Silico Studies
Recent advancements in computational biology have allowed for the prediction of the biological activity of compounds like this compound using software tools such as SwissADME and SuperPred. These tools can predict pharmacokinetic properties and interactions with biological targets, providing insights into their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
